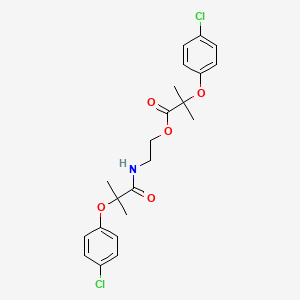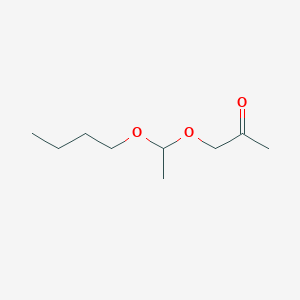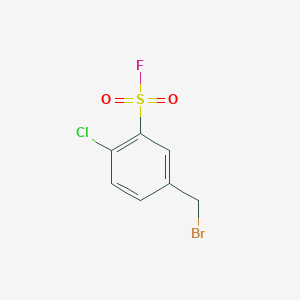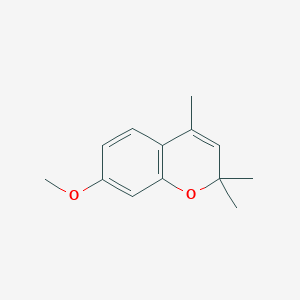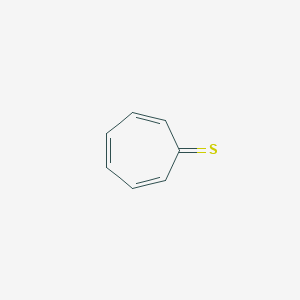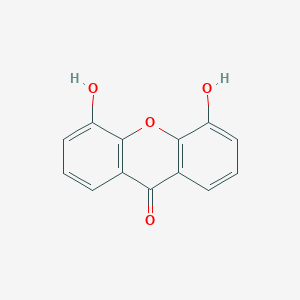
9H-Xanthen-9-one, 4,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 4,5-dihydroxy- is a compound belonging to the xanthone family, which are oxygenated heterocyclic molecules. Xanthones are known for their wide range of biological activities and structural diversity. The compound 9H-Xanthen-9-one, 4,5-dihydroxy- is characterized by a dibenzo-γ-pyrone scaffold with hydroxyl groups at the 4 and 5 positions. This structural configuration contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 4,5-dihydroxy- can be achieved through various methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent. Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods
Industrial production of xanthones, including 9H-Xanthen-9-one, 4,5-dihydroxy-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave heating and the use of metal catalysts like ytterbium, palladium, and copper have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9H-Xanthen-9-one, 4,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of 9H-Xanthen-9-one, 4,5-dihydroxy- include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .
Scientific Research Applications
9H-Xanthen-9-one, 4,5-dihydroxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 4,5-dihydroxy- involves its interaction with various molecular targets and pathways. For example, it may exert its effects by:
Inhibiting enzymes: Such as those involved in oxidative stress or inflammation.
Modulating signaling pathways: Such as those related to cell proliferation and apoptosis.
Interacting with cellular components: Such as DNA, proteins, and lipids
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9H-Xanthen-9-one, 4,5-dihydroxy- include other xanthones with different substituents, such as:
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3′,4,6-Tetrahydroxybenzophenone .
Uniqueness
The uniqueness of 9H-Xanthen-9-one, 4,5-dihydroxy- lies in its specific hydroxylation pattern at the 4 and 5 positions, which imparts distinct chemical and biological properties compared to other xanthones. This unique structure allows it to interact differently with molecular targets and exhibit specific biological activities .
Properties
CAS No. |
35040-38-1 |
|---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4,5-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O4/c14-9-5-1-3-7-11(16)8-4-2-6-10(15)13(8)17-12(7)9/h1-6,14-15H |
InChI Key |
WITSQLHLOHLSRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


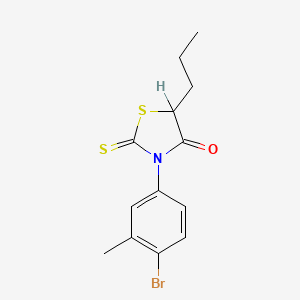
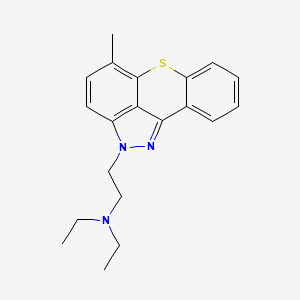
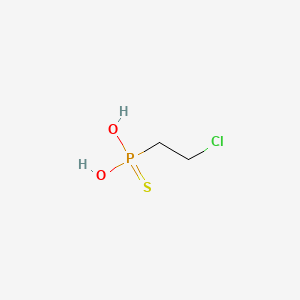
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![1-N,1-N-diethyl-4-N-(2,6,6-trimethyl-5-phenyl-5H-furo[2,3-d]pyrimidin-4-yl)pentane-1,4-diamine](/img/structure/B14693111.png)
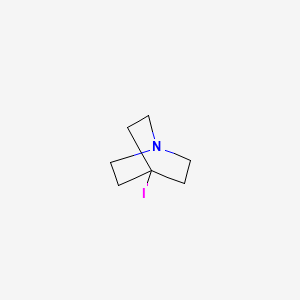
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)

